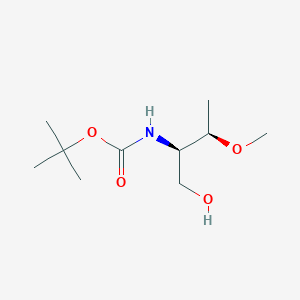
tert-butyl ((2R,3R)-1-hydroxy-3-methoxybutan-2-yl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-butyl ((2R,3R)-1-hydroxy-3-methoxybutan-2-yl)carbamate: is a chemical compound with a specific stereochemistry, indicating the spatial arrangement of its atoms. This compound is often used in various chemical reactions and has applications in different fields such as chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl ((2R,3R)-1-hydroxy-3-methoxybutan-2-yl)carbamate typically involves the reaction of a suitable alcohol with a carbamic acid derivative. The reaction conditions often include the use of a base to deprotonate the alcohol, followed by the addition of the carbamic acid derivative under controlled temperature and pressure conditions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to ensure precision and efficiency. The process might include steps such as purification and crystallization to obtain the compound in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, where the hydroxymethyl group is oxidized to a carboxyl group.
Reduction: Reduction reactions can convert the carbamic acid ester to its corresponding amine.
Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like halides or other nucleophiles under basic or acidic conditions.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: This compound is used as an intermediate in the synthesis of more complex molecules. It serves as a building block in organic synthesis.
Biology: In biological research, it may be used to study enzyme interactions and metabolic pathways.
Medicine: The compound can be a precursor in the synthesis of pharmaceuticals, particularly those involving carbamate structures.
Industry: In the industrial sector, it is used in the production of polymers and other materials that require specific stereochemistry.
Wirkmechanismus
The mechanism by which tert-butyl ((2R,3R)-1-hydroxy-3-methoxybutan-2-yl)carbamate exerts its effects involves its interaction with specific molecular targets. The hydroxymethyl and methoxy groups can participate in hydrogen bonding and other interactions with enzymes or receptors, influencing their activity. The carbamic acid ester moiety can undergo hydrolysis, releasing active intermediates that further interact with biological molecules.
Vergleich Mit ähnlichen Verbindungen
- ((1R,2R)-1-hydroxymethyl-2-methoxy-propyl)-carbamic acid methyl ester
- ((1R,2R)-1-hydroxymethyl-2-methoxy-propyl)-carbamic acid ethyl ester
Uniqueness: The t-butyl ester group in tert-butyl ((2R,3R)-1-hydroxy-3-methoxybutan-2-yl)carbamate provides steric hindrance, making it more resistant to hydrolysis compared to its methyl or ethyl ester counterparts. This unique feature can be advantageous in certain chemical reactions and applications where stability is crucial.
Eigenschaften
Molekularformel |
C10H21NO4 |
|---|---|
Molekulargewicht |
219.28 g/mol |
IUPAC-Name |
tert-butyl N-[(2R,3R)-1-hydroxy-3-methoxybutan-2-yl]carbamate |
InChI |
InChI=1S/C10H21NO4/c1-7(14-5)8(6-12)11-9(13)15-10(2,3)4/h7-8,12H,6H2,1-5H3,(H,11,13)/t7-,8-/m1/s1 |
InChI-Schlüssel |
FCAHPLYKWWQRDA-HTQZYQBOSA-N |
Isomerische SMILES |
C[C@H]([C@@H](CO)NC(=O)OC(C)(C)C)OC |
Kanonische SMILES |
CC(C(CO)NC(=O)OC(C)(C)C)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















